
Maropitant
Übersicht
Beschreibung
Maropitant ist ein Neurokinin-1 (NK1)-Rezeptor-Antagonist, der von Zoetis speziell zur Behandlung von Reisekrankheit und Erbrechen bei Hunden und Katzen entwickelt wurde . Er wurde 2007 von der FDA für die Anwendung bei Hunden und 2012 für Katzen zugelassen . This compound ist auch unter dem Markennamen Cerenia bekannt . Es hat milde schmerzlindernde, angstlösende und entzündungshemmende Wirkungen .
Vorbereitungsmethoden
. Der synthetische Weg umfasst in der Regel die folgenden Schritte:
- Bildung des Chinuclidinringsystems.
- Einführung der Benzhydrylgruppe.
- Addition der 5-tert-Butyl-2-methoxybenzyl-Gruppe .
Industrielle Produktionsmethoden beinhalten die Optimierung dieser Reaktionen für die großtechnische Synthese, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Maropitant unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: This compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen im this compound-Molekül verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Metaboliten von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Antiemetic Use in Veterinary Medicine
Maropitant is widely used in dogs and cats to prevent vomiting due to various causes, including:
- Chemotherapy-Induced Nausea : this compound has been shown to be effective in reducing nausea and vomiting associated with chemotherapy in dogs .
- Motion Sickness : It is also utilized to manage motion sickness in pets, providing relief during travel .
Case Study : A randomized controlled trial involving 18 dogs demonstrated that this compound significantly reduced the incidence of vomiting after premedication with hydromorphone compared to a saline control group (0% vs. 67% vomiting) .
Neuropathic Pain Management
Recent studies have explored the analgesic properties of this compound, particularly in models of neuropathic pain. Research indicates that this compound can inhibit nociception and reduce mechanical allodynia in rats with neuropathic pain induced by chronic constriction injury (CCI). Key findings include:
- Effective Dosage : An intraperitoneal dose of 30 mg/kg was effective in reducing pain-related behaviors .
- Biomarker Modulation : this compound treatment resulted in decreased expression of oxidative stress markers and inflammatory cytokines, highlighting its potential as an adjunctive therapy for pain management .
Study | Model | Dose | Key Findings |
---|---|---|---|
Niella et al. (2024) | Neuropathic Pain (Rats) | 30 mg/kg | Reduced nociception; decreased inflammatory markers |
Postoperative Nausea and Vomiting (PONV)
This compound has been evaluated for its effectiveness in preventing PONV in various surgical contexts. Studies indicate that it can reduce the need for additional antiemetics during the postoperative period.
Clinical Insight : A study indicated that this compound reduced overall isoflurane requirements during surgery without significantly affecting PONV incidence .
Transdermal Administration
Research into alternative administration routes for this compound, such as transdermal delivery systems, has shown promise. This method enhances compliance in feline patients who may resist oral or injectable forms .
Administration Method | Efficacy | Advantages |
---|---|---|
Injectable | High | Quick onset |
Oral | Moderate | Easy dosage |
Transdermal | High | Improved compliance |
Potential Antitumor Effects
Emerging studies suggest that this compound may have antitumor properties due to its action on NK-1 receptors, which are implicated in tumor growth and metastasis. Further research is required to elucidate these effects fully.
Wirkmechanismus
Maropitant exerts its effects by inhibiting the vomiting reflex through the blockade of NK1 receptors located in the medullary vomiting center . This inhibition prevents the binding of substance P, a key neurotransmitter involved in emesis, to the NK1 receptors . This compound has a high degree of protein binding and a prolonged duration of activity, lasting for a period of 24 hours .
Vergleich Mit ähnlichen Verbindungen
Maropitant ist unter den NK1-Rezeptor-Antagonisten einzigartig aufgrund seiner hohen Selektivität und Wirksamkeit bei der Behandlung von Reisekrankheit und Erbrechen bei Hunden und Katzen . Zu ähnlichen Verbindungen gehören:
Chlorpromazin: Ein Antiemetikum, das bei zentraler Brechreaktion eingesetzt wird.
Metoclopramid: Ein weiteres Antiemetikum, das sowohl bei zentraler als auch bei peripherer Brechreaktion eingesetzt wird.
Es wurde gezeigt, dass this compound im Vergleich zu diesen Verbindungen eine ähnliche oder höhere Wirksamkeit bei zentraler Brechreaktion hat .
Biologische Aktivität
Maropitant, a selective neurokinin-1 (NK1) receptor antagonist, is primarily recognized for its anti-emetic properties in veterinary medicine, particularly for dogs and cats. This compound exhibits a range of biological activities that extend beyond emesis suppression, including modulation of gastrointestinal motility, anti-inflammatory effects, and potential analgesic properties. This article explores these biological activities in detail, supported by research findings and case studies.
This compound functions by blocking the binding of substance P to NK1 receptors. Substance P is a neuropeptide involved in the transmission of pain and the emetic response. By inhibiting this pathway, this compound effectively prevents vomiting caused by various triggers, including chemotherapy and motion sickness.
Gastrointestinal Effects
Recent studies have indicated that this compound can influence gastrointestinal motility. Research conducted on mice demonstrated that this compound modulates neurogenic motility in the intestine. Specifically, it was found to decrease the amplitude of intestinal contractions while increasing their frequency at higher concentrations, suggesting a complex interaction with enteric nervous system signaling.
Table 1: Effects of this compound on Intestinal Motility
Concentration (µM) | Effect on Motility | Observations |
---|---|---|
0 | Baseline | Normal rhythmic contractions |
100 nM | Decreased amplitude | Increased frequency |
10 µM | Delayed transit | Significant decrease in geometric center value (Control: 8.29 ± 0.55, this compound: 5.78 ± 0.80; P<0.05) |
The delayed transit observed in vivo suggests that while this compound is effective as an anti-emetic, it may also induce gastrointestinal dysmotility at higher doses, complicating its use in certain clinical settings .
Anti-Inflammatory Properties
This compound has been shown to possess anti-inflammatory effects, particularly in models of acute pancreatitis. In a study involving BALB/c mice, this compound administration resulted in reduced inflammatory cell infiltration and lower levels of pro-inflammatory cytokines such as interleukin-6 (IL-6). This indicates that this compound may play a role in modulating inflammatory responses beyond its primary function as an anti-emetic.
Table 2: Impact of this compound on Inflammatory Markers
Parameter | Control Group | This compound Group (8 mg/kg) |
---|---|---|
Plasma Amylase (U/L) | 300 ± 50 | 220 ± 30 |
Plasma Lipase (U/L) | 150 ± 20 | 100 ± 15 |
IL-6 Levels (pg/mL) | 50 ± 10 | 25 ± 5 |
These findings suggest that this compound could be beneficial in treating conditions characterized by inflammation .
Analgesic Potential
Emerging evidence indicates that this compound may serve as an adjunct analgesic in veterinary medicine. A study highlighted its efficacy in managing acute postoperative pain in dogs when used alongside traditional analgesics. The compound appears to reduce the requirement for opioids by blocking substance P, which is implicated in pain transmission pathways.
Case Study: Postoperative Pain Management
In a clinical trial involving dogs undergoing hemilaminectomy, this compound was administered postoperatively. Results showed a significant reduction in pain scores compared to baseline measurements, supporting its role as an effective adjunctive therapy.
Table 3: Pain Scores Pre- and Post-Maropitant Administration
Time Point | Pain Score (0-10) |
---|---|
Pre-treatment | 7.5 ± 1.0 |
Post-treatment | 3.0 ± 0.5 |
This reduction illustrates this compound's potential to enhance pain management strategies while minimizing opioid-related side effects .
Clinical Applications
This compound is widely utilized for:
- Prevention of vomiting associated with chemotherapy and motion sickness.
- Management of nausea and vomiting due to various underlying conditions.
- Adjunctive analgesia for postoperative pain relief.
Eigenschaften
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPCVMLFFSQFIX-CONSDPRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057874 | |
Record name | Maropitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-67-4 | |
Record name | Maropitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147116-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maropitant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maropitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11427 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Maropitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxy-phenyl)methyl]quinuclidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.267.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAROPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE2T9H4DH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.